molecular formula C16H29N7O6 B14264034 N-Acetylglycylglycyl-L-lysylglycylglycinamide CAS No. 157894-67-2

N-Acetylglycylglycyl-L-lysylglycylglycinamide

Cat. No.: B14264034
CAS No.: 157894-67-2
M. Wt: 415.45 g/mol
InChI Key: SABWFELDEIWHNI-NSHDSACASA-N
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Description

N-Acetylglycylglycyl-L-lysylglycylglycinamide is a peptide compound with a complex structure It consists of multiple amino acids linked together, including glycine, lysine, and acetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylglycylglycyl-L-lysylglycylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, increasing efficiency and yield. The final product is then purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-Acetylglycylglycyl-L-lysylglycylglycinamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds, while reduction may lead to the cleavage of peptide bonds.

Scientific Research Applications

N-Acetylglycylglycyl-L-lysylglycylglycinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying peptide synthesis and reactions.

    Biology: It serves as a substrate for enzymatic studies and protein interactions.

    Medicine: It has potential therapeutic applications due to its bioactive properties.

    Industry: It is used in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Acetylglycylglycyl-L-lysylglycylglycinamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction, protein synthesis, and cellular metabolism. The exact mechanism depends on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-Acetylglycylglycylglycylglycinamide
  • N-Acetylmuramoyl-L-alanyl-D-glutamyl-L-lysyl-(N6-glycyl)-D-alanyl-D-alanine

Uniqueness

N-Acetylglycylglycyl-L-lysylglycylglycinamide is unique due to its specific sequence and structure. It has distinct properties that differentiate it from other peptides, such as its stability and reactivity. These characteristics make it valuable for various research and industrial applications.

Properties

CAS No.

157894-67-2

Molecular Formula

C16H29N7O6

Molecular Weight

415.45 g/mol

IUPAC Name

(2S)-2-[[2-[(2-acetamidoacetyl)amino]acetyl]amino]-6-amino-N-[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]hexanamide

InChI

InChI=1S/C16H29N7O6/c1-10(24)19-7-13(26)21-9-15(28)23-11(4-2-3-5-17)16(29)22-8-14(27)20-6-12(18)25/h11H,2-9,17H2,1H3,(H2,18,25)(H,19,24)(H,20,27)(H,21,26)(H,22,29)(H,23,28)/t11-/m0/s1

InChI Key

SABWFELDEIWHNI-NSHDSACASA-N

Isomeric SMILES

CC(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)NCC(=O)N

Canonical SMILES

CC(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)N

Origin of Product

United States

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